3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide
Description
3-Amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) at position 1, an amino group (-NH₂) at position 3, and a 3-methylphenoxy substituent (-O-C₆H₄-3-CH₃) at position 4 of the benzene ring (Fig. 1).
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-19(5-2)23(20,21)15-9-10-17(16(18)12-15)22-14-8-6-7-13(3)11-14/h6-12H,4-5,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJZUCBFWOMYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The amino group and diethyl groups are introduced through a series of substitution reactions, while the methylphenoxy group is added via an etherification reaction . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
Pharmaceutical Development
1.1 Mechanism of Action
The compound acts as an inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This inhibition is significant in the treatment of various diseases, including glaucoma, epilepsy, and certain types of cancer. The sulfonamide group is crucial for its biological activity, allowing for effective interaction with the active site of the enzyme .
1.2 Therapeutic Applications
- Oncology : Studies have indicated that 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide may exhibit anti-tumor properties by inhibiting tumor growth through its action on carbonic anhydrases .
- Microbiology : The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial carbonic anhydrases, which are vital for bacterial survival .
Environmental Applications
2.1 Environmental Monitoring
The compound can be utilized in environmental studies to assess the presence of pollutants. Its chemical structure allows it to react with specific contaminants, making it a valuable tool for monitoring water quality and detecting hazardous substances .
2.2 Case Studies
- Water Quality Assessment : Research has demonstrated the effectiveness of sulfonamide derivatives in detecting heavy metals and organic pollutants in water samples. The ability to form stable complexes with these contaminants enhances their applicability in environmental testing .
Biochemical Research
3.1 Interaction Studies
Research has focused on the binding affinity of this compound to various biological targets. These studies employ techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify interactions with proteins involved in metabolic pathways .
3.2 Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. Common reagents include chloroacetyl chloride, which is used under controlled conditions to ensure high yield and purity .
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzenesulfonamides are highly dependent on substituent positioning and electronic/hydrophobic characteristics. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
*Estimated via analogy to 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide (LogP 1.70) with adjustment for 3-methylphenoxy group’s hydrophobicity.
Key Observations:
Substituent Position and Bioactivity: The 3-amino group in the target compound is critical for hydrogen-bonding interactions, as seen in CA inhibitors (e.g., fluorinated derivatives in ). However, its 4-(3-methylphenoxy) group introduces steric bulk compared to smaller substituents like methoxy (-OCH₃) or electron-withdrawing groups (e.g., -CF₃ in ). Fluorinated analogs exhibit enhanced CA binding due to fluorine’s electronegativity and hydrophobic effects , whereas the target compound’s methylphenoxy group may prioritize selectivity for other targets (e.g., lipoxygenases or cyclooxygenases).
Fluorinated compounds (LogP ~3–4.2) demonstrate higher cellular uptake but may face metabolic stability issues .
Analytical Characterization:
- HPLC: Reverse-phase methods (e.g., Newcrom R1 column) effectively separate benzenesulfonamides, as demonstrated for 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide .
- Crystallography : Tools like SHELX and ORTEP enable precise structural determination, critical for understanding hydrogen-bonding patterns (e.g., in ).
Biological Activity
3-amino-N,N-diethyl-4-(3-methylphenoxy)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a sulfonamide group that is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and other metabolic pathways.
The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of specific enzymes by mimicking natural substrates. This results in the blockade of active sites, which can disrupt normal biochemical pathways. For example, it has been shown to inhibit carbonic anhydrases, which play crucial roles in maintaining acid-base balance in biological systems .
Antimicrobial Activity
Recent studies have indicated that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MIC) ranging from 26.33 µM to lower values depending on structural modifications .
Cardiovascular Effects
Research utilizing isolated rat heart models has demonstrated that certain benzenesulfonamides can influence perfusion pressure and coronary resistance. Specifically, modifications in the structure of sulfonamides have been linked to changes in cardiovascular parameters, suggesting potential therapeutic applications in managing heart conditions .
Study 1: Inhibition of Carbonic Anhydrases
A study evaluated the inhibitory effects of various benzenesulfonamide derivatives on human carbonic anhydrases I, II, VII, IX, and XII. The findings revealed that certain structural modifications significantly enhanced inhibitory potency, making these compounds promising candidates for further development as therapeutic agents against diseases influenced by carbonic anhydrase activity .
Study 2: Cardiovascular Impact
In another investigation focusing on perfusion pressure and coronary resistance using isolated rat hearts, 4-(2-amino-ethyl)-benzenesulfonamide was shown to decrease both parameters compared to control conditions. This study highlighted the potential of sulfonamide derivatives in regulating cardiovascular functions through interactions with calcium channels .
Data Summary
| Compound | Biological Activity | MIC (µM) | Effect on Perfusion Pressure |
|---|---|---|---|
| 3-amino-N,N-diethyl-4-(3-methylphenoxy) | Antimicrobial against VRE | 26.33 | Decreased |
| 4-(2-amino-ethyl)-benzenesulfonamide | Cardiovascular effects | Not specified | Decreased |
Q & A
Q. How do solvent polarity and pH affect the stability of sulfonamide-metal complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
